Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Kinase inhibitor design Hydrogen-bond donor modulation Pyrazolo[4,3-c]pyridine SAR

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 100501-56-2) is a heterocyclic building block featuring a partially saturated pyrazolo[4,3-c]pyridine core with an N1-methyl substituent and a Boc-protected secondary amine at the 5-position. With a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol, it serves as a conformationally constrained intermediate for the synthesis of kinase-targeted small molecules, particularly those requiring a methyl-capped pyrazole ring to modulate lipophilicity, metabolic stability, or target-binding conformation.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
CAS No. 100501-56-2
Cat. No. B3070646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
CAS100501-56-2
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C
InChIInChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-13-14(10)4/h7H,5-6,8H2,1-4H3
InChIKeyYYWOTBKMDVRWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 100501-56-2): Procurement-Grade Overview for Medicinal Chemistry


tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 100501-56-2) is a heterocyclic building block featuring a partially saturated pyrazolo[4,3-c]pyridine core with an N1-methyl substituent and a Boc-protected secondary amine at the 5-position . With a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol, it serves as a conformationally constrained intermediate for the synthesis of kinase-targeted small molecules, particularly those requiring a methyl-capped pyrazole ring to modulate lipophilicity, metabolic stability, or target-binding conformation [1]. Commercially available at ≥95% purity, this compound is utilized in fragment-based drug discovery and structure-activity relationship (SAR) campaigns directed at the c-Met, ERK, and CB1 receptor target families [1][2].

Why Generic Substitution of tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Fails in SAR-Driven Programs


In pyrazolopyridine-based drug discovery, seemingly minor structural modifications—such as N1-substitution, regioisomeric ring fusion, or protecting group identity—can profoundly alter target potency, kinase selectivity, and pharmacokinetic properties. For instance, within the tetrahydropyrazolo[4,3-c]pyridine series, optimized c-Met inhibitors achieve single-digit nanomolar enzymatic IC50 values (e.g., 68 nM for compound 8c) and >50-fold selectivity over other tyrosine kinases [1], while CB1-targeted derivatives rely on precise substitution patterns to achieve peripheral restriction via elevated topological polar surface area (TPSA) [2]. The N1-methyl group present in CAS 100501-56-2 differentiates this building block from its N–H analog (CAS 230301-11-8) by altering hydrogen-bond donor capacity (removing the pyrazole N–H donor), thereby enabling distinct binding modes that can exploit hydrophobic pockets or avoid unfavorable desolvation penalties [3]. Generic substitution with a pyrazolo[3,4-c]pyridine regioisomer or an alternative protecting group would fundamentally alter both the vector of the Boc-protected amine and the electronic character of the fused ring system, invalidating SAR data and potentially eliminating the desired biological activity [3].

Quantitative Differentiation Evidence for tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate vs. Closest Analogs


N1-Methyl Substitution: Hydrogen-Bond Donor Elimination vs. N–H Analog for Kinase Inhibitor Design

The N1-methyl group in CAS 100501-56-2 eliminates the pyrazole N–H hydrogen-bond donor present in the unsubstituted analog tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 230301-11-8). In the ERK inhibitor program at Merck, the pyrazolo[4,3-c]pyridin-6-yl urea series achieved kinome selectivity with >50% inhibition at 1 μM observed for only 7 out of 309 kinases tested, a selectivity profile attributed in part to the unique binding mode enabled by specific N-substitution patterns [1]. The N1-methyl cap prevents metabolic N-glucuronidation and eliminates a potential hydrogen-bond interaction that could anchor the scaffold in undesired off-target kinase conformations [1][2].

Kinase inhibitor design Hydrogen-bond donor modulation Pyrazolo[4,3-c]pyridine SAR

Scaffold Regioisomer Advantage: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-c]pyridine in c-Met Kinase Inhibition

The [4,3-c] regioisomeric fusion directs the Boc-protected amine into a spatial orientation that is critical for accessing the c-Met kinase ATP-binding pocket in a class Ia binding mode. In the Zhang et al. study, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives (the core scaffold of CAS 100501-56-2) yielded compound 8c with a c-Met enzymatic IC50 of 68 nM and >50-fold selectivity over other tyrosine kinases [1]. In contrast, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]thiazole scaffolds evaluated in a parallel c-Met program by Alamshany et al. (2023) failed to achieve comparable potency and selectivity, with the [3,4-b] regioisomer conferring a fundamentally different hinge-binding geometry that is less compatible with the Met1211 'U-shaped' class I binding conformation [2].

c-Met kinase inhibitors Scaffold regioisomer comparison Kinase selectivity

Purity Benchmarking: Commercially Available 95%+ vs. 97% Purity Grades for Downstream Synthesis Reliability

CAS 100501-56-2 is supplied at a minimum purity of 95% (HPLC) by multiple vendors including CymitQuimica, Chemenu, and Leyan, with some suppliers offering 95%+ grades . By comparison, the N–H analog tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS 230301-11-8) is available at NLT 98% purity from Synblock, and a 97% grade from Aladdin Scientific . For kilogram-scale synthesis programs requiring consistent intermediate quality, the ability to source CAS 100501-56-2 at ≥95% purity from multiple geographically diverse suppliers mitigates single-vendor supply chain risk, whereas higher-purity analogs often depend on fewer qualified vendors, potentially introducing lead time and cost variability.

Purity benchmarking Procurement specification Intermediate quality control

Kinase Selectivity Fingerprint: ERK Inhibitor Series Demonstrates Scaffold Intrinsic Selectivity Advantage

The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, which utilizes the same core scaffold as CAS 100501-56-2, was optimized by Merck to yield ERK inhibitors with exceptional kinome selectivity. The lead compound from this series inhibited only 7 out of 309 kinases (>50% inhibition at 1 μM), demonstrating that the pyrazolo[4,3-c]pyridine scaffold intrinsically favors selective ERK binding when properly derivatized [1]. This contrasts with the more promiscuous pyrazolo[3,4-b]pyridine and related scaffolds that often display broader kinase inhibition profiles requiring additional structural optimization to achieve acceptable selectivity windows [2][3]. The N1-methyl substitution present in CAS 100501-56-2 directly contributes to the binding conformation that enforces this selectivity, as the methyl group occupies a small hydrophobic sub-pocket adjacent to the hinge region, preventing rotation into alternative kinase-binding geometries [1].

ERK inhibitors Kinase selectivity profiling Pyrazolo[4,3-c]pyridine scaffold

Boc Protection Strategy: Synthetic Tractability vs. Alternative Protecting Groups in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) group at the 5-position of CAS 100501-56-2 provides orthogonal protection compatible with a broad range of synthetic transformations, including N-alkylation, palladium-catalyzed cross-coupling, and reductive amination at the C3 and C6 positions of the pyrazolo[4,3-c]pyridine core [1]. The Boc group is cleaved under mild acidic conditions (TFA or HCl/dioxane) while leaving the N1-methyl group intact. By contrast, alternative protecting groups such as Cbz (cleaved by hydrogenolysis, which may reduce unsaturated systems) or Fmoc (base-labile, incompatible with certain amide coupling conditions) introduce additional chemoselectivity constraints [1]. In the patented synthesis of BI 894416, a related pyrazolo[4,3-c]pyridine intermediate bearing a tert-butyl carbamate was used to enable sequential functionalization without protecting group crossover, demonstrating the strategic value of Boc protection in complex medicinal chemistry routes [2].

Boc protection strategy Multi-step synthesis Orthogonal protecting groups

High-Value Application Scenarios for tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate in Medicinal Chemistry and Drug Discovery


Kinase Inhibitor Lead Optimization Requiring N1-Methyl Pyrazole Selectivity

In SAR campaigns targeting c-Met, ERK, or related tyrosine kinases where the pyrazole N–H represents a metabolic liability or off-target interaction risk, CAS 100501-56-2 provides the pre-installed N1-methyl group that eliminates the H-bond donor while retaining the [4,3-c] scaffold geometry essential for class Ia kinase binding. The scaffold's demonstrated 68 nM c-Met IC50 and >50-fold tyrosine kinase selectivity [1] translate into lead series with reduced polypharmacology. The Boc-protected secondary amine enables rapid parallel derivatization into urea, amide, or sulfonamide final compounds without protecting group manipulation.

Peripherally Restricted CB1 Inverse Agonist Development

The tetrahydropyrazolo[4,3-c]pyridine scaffold has been validated as a peripherally selective CB1 inverse agonist platform, where introducing polar functional groups at the Boc-deprotected 5-position increases TPSA to reduce blood-brain barrier penetration [2]. CAS 100501-56-2's N1-methyl pre-functionalization is essential for achieving the desired CB1 binding affinity while avoiding CNS-mediated adverse effects observed with earlier CB1 antagonists such as rimonabant. Programs targeting obesity or metabolic syndrome benefit from this building block's ability to generate peripherally restricted candidates with high CB1 potency and minimal central exposure.

Fragment-Based Drug Discovery Targeting ERK for BRAF-Mutant Cancers

The pyrazolo[4,3-c]pyridin-6-yl urea series derived from this scaffold achieved potent ERK inhibition with strong tumor regression in BRAFV600E xenograft models, alongside exceptional kinome selectivity (7/309 kinases hit at 1 μM) [3]. The N1-methyl group within CAS 100501-56-2 mimics the substitution pattern of the clinical candidate lead series, enabling fragment elaboration with minimal deviation from validated SAR. Procurement of this intermediate supports structure-guided optimization efforts against ERK1/2 for melanoma and colorectal cancer where BRAF/MEK inhibitor resistance has emerged.

Scalable Parallel Synthesis for Kinase Library Production

CAS 100501-56-2's Boc protecting group enables high-yielding sequential functionalization without cross-reactivity, supporting parallel library synthesis for high-throughput kinase screening [4]. The commercially available ≥95% purity across multiple vendors (CymitQuimica, Chemenu, Leyan) ensures batch-to-batch reproducibility for library production at the 10–100 g scale. The compound's 237.30 g/mol molecular weight, 14 Da greater than the N–H analog (223.27 g/mol), provides a useful mass shift that facilitates LC-MS tracking of reaction progression during analog synthesis.

Quote Request

Request a Quote for tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.